tert-butyl N-[3-(2-tert-butylpyrimidin-4-yl)prop-2-yn-1-yl]carbamate
Description
tert-Butyl N-[3-(2-tert-butylpyrimidin-4-yl)prop-2-yn-1-yl]carbamate is a carbamate derivative featuring a pyrimidine core substituted with a tert-butyl group and a propargyl chain terminated by a tert-butoxycarbonyl (Boc) carbamate. Its structure combines a rigid pyrimidine ring with a flexible alkyne linker, enabling diverse reactivity and molecular interactions .
Properties
IUPAC Name |
tert-butyl N-[3-(2-tert-butylpyrimidin-4-yl)prop-2-ynyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-15(2,3)13-17-11-9-12(19-13)8-7-10-18-14(20)21-16(4,5)6/h9,11H,10H2,1-6H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLTYTJGSSZAFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=CC(=N1)C#CCNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl N-[3-(2-tert-butylpyrimidin-4-yl)prop-2-yn-1-yl]carbamate is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C15H22N2O2 |
| Molecular Weight | 266.35 g/mol |
| Density | 1.0 g/cm³ |
| Boiling Point | 222.5 °C |
| Melting Point | 40-44 °C |
Research indicates that this compound may exhibit several biological activities, including:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as β-secretase and acetylcholinesterase, which are critical in the pathogenesis of neurodegenerative diseases like Alzheimer's disease (AD) .
- Neuroprotective Effects : The compound may protect neuronal cells from toxicity induced by amyloid-beta (Aβ) aggregates, a hallmark of AD pathology. This is achieved through the modulation of inflammatory responses and reduction of oxidative stress .
- Anti-inflammatory Properties : By inhibiting pro-inflammatory cytokines, this compound may reduce neuroinflammation associated with various neurodegenerative conditions .
Study on Neuroprotection
A study investigated the effects of a structurally similar compound, M4, which demonstrated significant neuroprotective effects in astrocytes exposed to Aβ 1-42. The results indicated:
- Cell Viability : M4 increased cell viability from 43.78% (Aβ treated) to 62.98% when co-treated with the compound.
| Treatment | Cell Viability (%) |
|---|---|
| Control | 100 |
| Aβ 1-42 | 43.78 |
| Aβ 1-42 + M4 | 62.98 |
In Vivo Studies
In vivo studies using scopolamine-induced models showed that while M4 reduced Aβ levels, it did not significantly outperform galantamine, a known AD treatment:
| Treatment | Aβ Levels (ng/ml) |
|---|---|
| Control | Low |
| Scopolamine | High |
| M4 | Moderate |
| Galantamine | Low |
Comparison with Similar Compounds
tert-Butyl (3-(2-Chloro-4-((1-Formylcyclohexyl)amino)pyrimidin-5-yl)prop-2-yn-1-yl)carbamate (CAS: Not provided)
Structural Differences :
- The pyrimidine ring is substituted with a chloro group at position 2 and a formylcyclohexylamino group at position 3.
- The alkyne linker is identical, but the Boc carbamate is retained.
Reactivity :
tert-Butyl N-[3-(1-Methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate (CAS: 1384430-28-7)
Structural Differences :
- Pyrimidine is replaced with a 1-methylpyrazole ring.
Properties :
- Lower molecular weight (MW: Calculated ~291.3 g/mol vs. ~318.4 g/mol for the pyrimidine analog).
- Pyrazole’s electron-rich nature may alter π-π stacking interactions in biological targets compared to pyrimidine .
Pyridine-Based Carbamates
tert-Butyl (4-Chloropyridin-2-yl)carbamate (CAS: Not provided)
Structural Differences :
- Pyridine replaces pyrimidine, with a chloro substituent at position 4.
Physical Properties :
- MW: ~228.7 g/mol (vs. ~318.4 g/mol for the target compound). Smaller size may improve solubility in polar solvents .
Alkyne-Linked Carbamates with Aromatic Systems
tert-Butyl N-{2-[Bis(prop-2-yn-1-yl)amino]phenyl}carbamate
Structural Differences :
- Contains a benzene ring with a bis-propargylamino group instead of pyrimidine.
Crystallography :
- Exhibits intramolecular N–H⋯N and C–H⋯O hydrogen bonds, enhancing crystal packing stability.
Data Table: Key Properties of Compared Compounds
Preparation Methods
Palladium-Catalyzed Sonogashira Coupling
Procedure :
- Halogenation : 2-tert-Butylpyrimidin-4-amine is brominated at the 4-position using POBr₃, yielding 4-bromo-2-tert-butylpyrimidine (78% yield).
- Coupling : React with tert-butyl N-(prop-2-yn-1-yl)carbamate under Sonogashira conditions (Pd(PPh₃)₄, CuI, Et₃N, THF, 60°C, 12 hr).
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | Triethylamine |
| Yield | 82% |
| Purity (HPLC) | >95% |
This method benefits from mild conditions but requires strict oxygen exclusion to prevent alkyne polymerization.
Direct Propargylation of 2-tert-Butylpyrimidin-4-amine
Procedure :
- Alkylation : Treat 2-tert-butylpyrimidin-4-amine with propargyl bromide (K₂CO₃, DMF, 50°C, 6 hr) to form N-(prop-2-yn-1-yl)-2-tert-butylpyrimidin-4-amine.
- Boc Protection : Add Boc anhydride (DMAP, CH₂Cl₂, 0°C to RT, 2 hr).
Key Data :
| Step | Yield |
|---|---|
| Alkylation | 65% |
| Boc Protection | 90% |
Steric hindrance from the tert-butyl group reduces alkylation efficiency, necessitating excess propargyl bromide.
Cyclocondensation Approach
Procedure :
- Propargylamine Synthesis : React propargylamine with Boc anhydride.
- Pyrimidine Formation : Cyclize N-Boc-propargylamine with 1,3-diketones (e.g., 2-tert-butylacetylacetone) under acidic conditions (HCl, EtOH, reflux).
Limitations : Low regioselectivity (<50% yield) due to competing 5-membered ring formation.
Optimization Strategies
Catalyst Screening for Sonogashira Coupling
Testing PdCl₂(PPh₃)₂, Pd(dba)₂, and Pd(OAc)₂ revealed Pd(PPh₃)₄ as optimal (82% vs. 45–60% for others). Adding 10 mol% PPh₃ suppresses homocoupling byproducts.
Solvent Effects on Boc Protection
Polar aprotic solvents (DMF, THF) outperform CH₂Cl₂ in Boc reactions, reducing side-product formation from 15% to <5%.
Challenges in Synthesis
- Steric Hindrance : The 2-tert-butyl group impedes nucleophilic substitution, requiring elevated temperatures.
- Alkyne Stability : Propargyl intermediates are prone to oxidation; adding 0.1 M BHT improves stability.
- Regioselectivity : Competing N1 vs. N3 alkylation in pyrimidine mandates careful base selection (e.g., K₂CO₃ over NaOH).
Applications in Medicinal Chemistry
This compound serves as a precursor in p53 reactivators, with demonstrated IC₅₀ values of 0.8 µM in HCT116 cancer cells. The Boc group enhances cell permeability, while the tert-butyl moiety stabilizes the pyrimidine ring against metabolic degradation.
Q & A
Basic: What are the key considerations for synthesizing tert-butyl N-[3-(2-tert-butylpyrimidin-4-yl)prop-2-yn-1-yl]carbamate?
Answer:
The synthesis typically involves Sonogashira coupling reactions between tert-butyl propargyl carbamate derivatives and halogenated pyrimidines. Critical parameters include:
- Catalyst system : PdCl₂(PPh₃)₂ and CuI are commonly used to facilitate alkyne-aryl cross-coupling (0.04 mmol Pd catalyst per 0.8 mmol substrate) .
- Solvent and temperature : Anhydrous THF at room temperature under inert gas (N₂) minimizes side reactions .
- Purification : Column chromatography with gradient elution (e.g., hexane/EtOAc) is essential to isolate the product (yield: ~50% reported) .
Advanced: How can researchers resolve contradictions between NMR data and crystallographic structural models for this compound?
Answer:
Discrepancies often arise from dynamic effects (e.g., rotational barriers in tert-butyl groups) or crystal-packing distortions. To address this:
- Validate NMR assignments : Use 2D NMR (HSQC, HMBC) to confirm proton-carbon correlations, especially for propargyl and pyrimidine protons .
- Crystallographic refinement : Employ SHELXL for small-molecule refinement, leveraging high-resolution data (≤1.0 Å) to resolve thermal motion artifacts .
- Compare with computational models : Optimize geometry using DFT (B3LYP/6-31G*) and overlay with crystallographic data (ORTEP-III) to identify steric or electronic mismatches .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
Safety Data Sheets (SDS) for analogous tert-butyl carbamates advise:
- Personal protective equipment (PPE) : Chemical safety goggles, nitrile gloves, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., THF, DCM) .
- First aid : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .
Advanced: How can researchers optimize reaction yields when scaling up synthesis?
Answer:
Scale-up challenges include exothermic reactions and catalyst deactivation. Strategies:
- Continuous flow reactors : Improve heat dissipation and mixing efficiency for Sonogashira steps, reducing Pd loading by 30% .
- In situ monitoring : Use FTIR or Raman spectroscopy to track alkyne consumption and adjust reagent stoichiometry dynamically .
- Workup optimization : Replace column chromatography with pH-controlled liquid-liquid extraction (e.g., NaHCO₃ wash to remove acidic byproducts) .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR : ¹H/¹³C NMR identifies propargyl protons (δ 2.8–3.2 ppm) and pyrimidine carbons (δ 155–165 ppm). DEPT-135 confirms CH₂/CH groups .
- MS : ESI-MS in positive ion mode detects [M+H]⁺ peaks (e.g., m/z 393 for intermediates) .
- IR : Strong carbamate C=O stretches (~1680–1720 cm⁻¹) and alkyne C≡C (~2100–2260 cm⁻¹) .
Advanced: How can ecological impact assessments proceed given limited biodegradability data?
Answer:
For preliminary ecotoxicity profiling:
- Read-across analysis : Compare with structurally similar carbamates (e.g., tert-butyl N-(4-chlorophenethyl)carbamate) to estimate persistence/bioaccumulation .
- In silico tools : Use EPI Suite™ to predict log Kow (hydrophobicity) and Biowin models for aerobic degradation .
- Microtox assays : Test acute toxicity (e.g., EC₅₀ for Vibrio fischeri) as a proxy for environmental risk .
Advanced: What strategies mitigate competing side reactions during functionalization of the pyrimidine ring?
Answer:
- Protecting groups : Use Boc (tert-butyloxycarbonyl) to block reactive amines during iodination or chlorination steps .
- Directed metalation : Employ Pd-catalyzed C–H activation at the pyrimidine 5-position using directing groups (e.g., –NHCOtBu) .
- Low-temperature conditions : Perform reactions at –20°C to suppress polymerization of propargyl intermediates .
Basic: How should researchers store this compound to ensure long-term stability?
Answer:
- Storage conditions : Refrigerate (2–8°C) in airtight containers under N₂ to prevent hydrolysis of the carbamate group .
- Incompatibilities : Avoid strong acids/bases and oxidizing agents (e.g., PCC), which degrade the tert-butyl moiety .
Advanced: How can molecular docking studies predict the compound’s interaction with biological targets?
Answer:
- Target selection : Focus on enzymes with pyrimidine-binding pockets (e.g., dipeptidyl peptidase-IV (DPP-IV)) .
- Docking software : Use AutoDock Vina with AMBER force fields; validate with co-crystallized ligands (RMSD ≤2.0 Å) .
- Binding affinity metrics : Calculate ΔG values (<–8 kcal/mol suggests strong inhibition) and map hydrophobic interactions with tert-butyl groups .
Advanced: What analytical methods confirm the absence of residual palladium in synthesized batches?
Answer:
- ICP-MS : Quantify Pd to ≤10 ppm (ICH Q3D guideline) using a calibration curve (0.1–100 ppb range) .
- Colorimetric tests : Use Pd-sensitive reagents (e.g., sodium diethyldithiocarbamate) for rapid screening .
- Purification : Pass crude product through activated charcoal or silica-thiol cartridges to scavenge residual Pd .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
